molecular formula C23H18N2O5 B1451327 Fmoc-4-aminooxanilic acid CAS No. 186320-17-2

Fmoc-4-aminooxanilic acid

Cat. No. B1451327
M. Wt: 402.4 g/mol
InChI Key: BJHUYQUJAABXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-aminooxanilic acid (FAA) is a versatile and widely used reagent in the field of organic synthesis. It is an aromatic acid containing a carboxylic acid group and an amine group, and is an important building block for the synthesis of a variety of compounds. FAA can be used in a variety of chemical reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and reductive amination. This makes it a valuable tool for organic synthesis, and its versatility has made it a popular choice for many applications.

Scientific Research Applications

Peptide Synthesis and Its Importance

Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is a core method for producing peptides and proteins for research purposes. The process involves stepwise assembly of amino acids onto a solid support, where Fmoc-4-aminooxanilic acid can serve as a building block for introducing specific functionalities into the peptide chain. This method allows for the precise control over the peptide sequence and the incorporation of modifications that can enhance the peptide's stability, bioavailability, or activity (D'Hondt et al., 2014).

Applications in Research

Peptides synthesized using methodologies that may incorporate compounds like Fmoc-4-aminooxanilic acid are utilized in various research applications, including the development of therapeutic agents, vaccines, and tools for understanding biological processes. Peptides serve as enzyme inhibitors, receptor ligands, and hormones in biological systems, making them essential for studying physiological and pathological states.

Advances in Peptide-Based Therapeutics

Therapeutic Peptides

The unique properties of peptides, including their specificity and efficacy, have led to their exploration as therapeutic agents for treating diseases. Research focuses on enhancing their stability, targeting capabilities, and delivery methods to improve therapeutic outcomes. The role of peptide synthesis in drug discovery and development is crucial, with ongoing studies aiming to optimize peptide properties for clinical applications (M. D'Hondt et al., 2014).

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-21(22(27)28)24-14-9-11-15(12-10-14)25-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,24,26)(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHUYQUJAABXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-aminooxanilic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-4-aminooxanilic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-4-aminooxanilic acid
Reactant of Route 3
Reactant of Route 3
Fmoc-4-aminooxanilic acid
Reactant of Route 4
Fmoc-4-aminooxanilic acid
Reactant of Route 5
Fmoc-4-aminooxanilic acid
Reactant of Route 6
Fmoc-4-aminooxanilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.